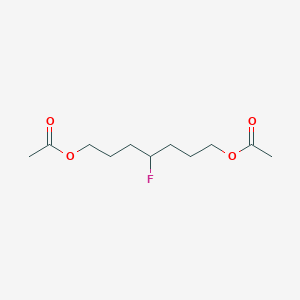
(7-acetyloxy-4-fluoroheptyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(7-acetyloxy-4-fluoroheptyl) acetate is an organic compound with the molecular formula C11H19FO4 It is an ester derivative, characterized by the presence of both acetyloxy and fluoro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-acetyloxy-4-fluoroheptyl) acetate typically involves the esterification of 7-hydroxy-4-fluoroheptanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(7-acetyloxy-4-fluoroheptyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 7-hydroxy-4-fluoroheptanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 7-hydroxy-4-fluoroheptanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(7-acetyloxy-4-fluoroheptyl) acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (7-acetyloxy-4-fluoroheptyl) acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The fluoro group can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.
類似化合物との比較
Similar Compounds
(7-hydroxy-4-fluoroheptyl) acetate: Lacks the acetyloxy group, resulting in different chemical properties and reactivity.
(7-acetyloxy-4-chloroheptyl) acetate: Contains a chloro group instead of a fluoro group, leading to variations in its chemical behavior and applications.
(7-acetyloxy-4-fluoroheptyl) butyrate: Similar structure but with a butyrate ester instead of an acetate ester, affecting its physical and chemical properties.
Uniqueness
(7-acetyloxy-4-fluoroheptyl) acetate is unique due to the presence of both acetyloxy and fluoro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H19FO4 |
|---|---|
分子量 |
234.26 g/mol |
IUPAC名 |
(7-acetyloxy-4-fluoroheptyl) acetate |
InChI |
InChI=1S/C11H19FO4/c1-9(13)15-7-3-5-11(12)6-4-8-16-10(2)14/h11H,3-8H2,1-2H3 |
InChIキー |
GNAHOGRPVJMXHB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCC(CCCOC(=O)C)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
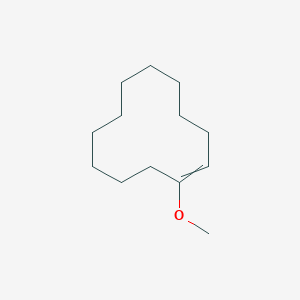
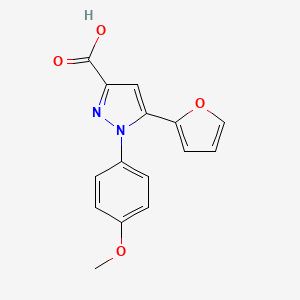
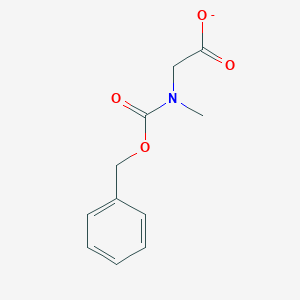
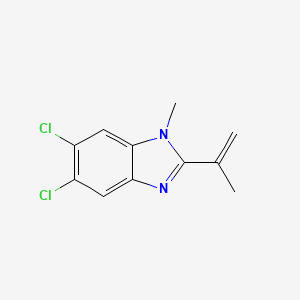
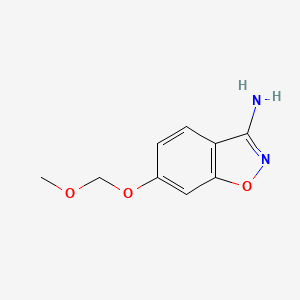
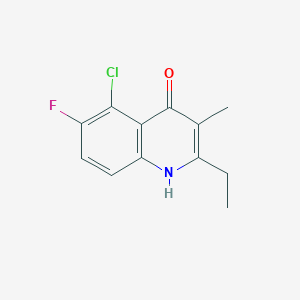
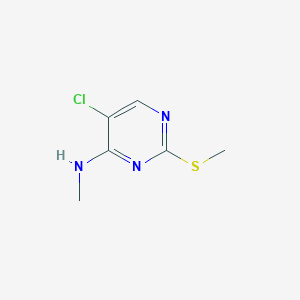
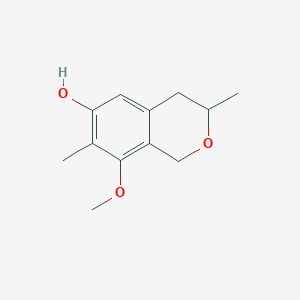
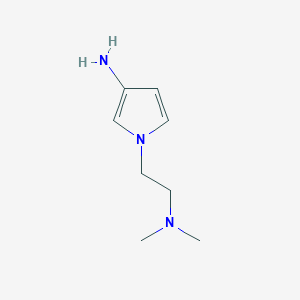
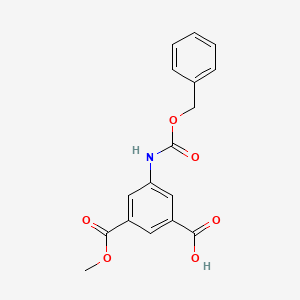
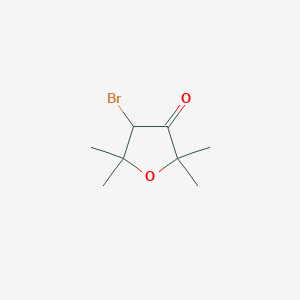
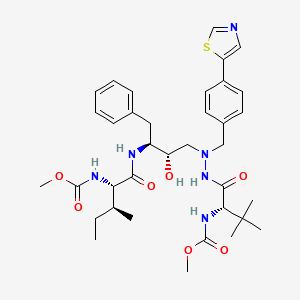
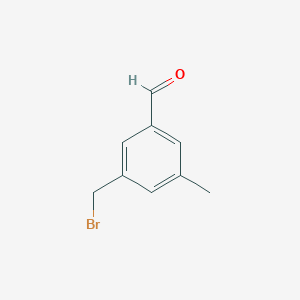
![5-bromo-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8367638.png)
